molecular formula C10H4BrClF3N B1268551 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline CAS No. 655235-61-3

8-Bromo-4-chloro-2-(trifluoromethyl)quinoline

Cat. No.: B1268551
CAS No.: 655235-61-3
M. Wt: 310.5 g/mol
InChI Key: KKGSBQKOZKBRKL-UHFFFAOYSA-N
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Description

8-Bromo-4-chloro-2-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of bromine, chlorine, and trifluoromethyl groups on its aromatic ring

Biochemical Analysis

Biochemical Properties

8-Bromo-4-chloro-2-(trifluoromethyl)quinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells. For instance, it has been observed to interact with cytochrome P450 enzymes, affecting their activity and leading to changes in the metabolism of other compounds .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . Additionally, it affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest in certain cell types .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their functions. For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins . This compound also affects gene expression by interacting with transcription factors and modifying their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient conditions but can degrade under extreme pH or temperature conditions . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as inhibiting tumor growth in cancer models . At high doses, it can cause toxic effects, including liver and kidney damage . The threshold for these effects depends on the specific animal model and the duration of exposure .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . This interaction can lead to changes in metabolic flux and the levels of metabolites within cells . Additionally, the compound can affect the activity of other enzymes involved in detoxification processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The compound’s localization within cells can also influence its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline typically involves multi-step reactions starting from 2-trifluoromethyl aniline. The general synthetic route includes:

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted quinolines can be formed.

    Coupling Products: The products of Suzuki–Miyaura coupling are typically biaryl compounds.

Properties

IUPAC Name

8-bromo-4-chloro-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClF3N/c11-6-3-1-2-5-7(12)4-8(10(13,14)15)16-9(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGSBQKOZKBRKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(C=C2Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00347942
Record name 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655235-61-3
Record name 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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